Azido-PEG4-NHS ester

Descripción

Propiedades

IUPAC Name |

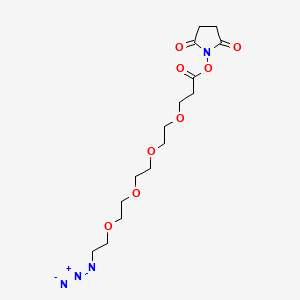

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGKWPIMJCPGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction: Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a visualization of its use in a proteomics research workflow. Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and efficient labeling of biomolecules.[2][3]

Core Features and Applications

This compound's functionality stems from its two reactive moieties. The NHS ester forms a stable amide bond with primary amines, such as the lysine residues on proteins and antibodies, under mild pH conditions.[4] The azide group serves as a versatile handle for "click chemistry," allowing for highly efficient and specific conjugation to molecules containing alkyne or cyclooctyne groups.[2][5] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[1]

This combination of features makes this compound a valuable tool in a wide range of applications, including:

-

Antibody-Drug Conjugate (ADC) Development: Facilitating the attachment of cytotoxic payloads to antibodies for targeted cancer therapy.[6]

-

Proteomics and Protein Analysis: Enabling the enrichment and identification of protein-protein interactions and post-translational modifications.[7]

-

Targeted Drug Delivery: Functionalizing nanoparticles and other delivery vehicles with targeting ligands.[1]

-

Cell Surface Labeling and Imaging: Modifying the surface of living cells for tracking and analysis.[8]

-

Diagnostic Assay Development: Creating sensitive and specific detection reagents.[1]

Physicochemical and Quantitative Data

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following tables summarize key quantitative data for this crosslinker.

| Property | Value | Reference |

| Chemical Formula | C15H24N4O8 | [2][9] |

| Molecular Weight | 388.37 g/mol | [2][9] |

| Appearance | Colorless to slightly yellow oil | [2] |

| Purity | >95% (HPLC) | [2] |

| Solubility and Storage | Details | Reference |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2][5] |

| Storage Conditions | -20°C, desiccated | [2] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protein and Antibody Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins or antibodies.

Materials:

-

Protein or antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

-

Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

-

Preparation of Protein/Antibody:

-

Ensure the protein or antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or a similar amine-free buffer.[4]

-

-

Preparation of this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/antibody solution.[4] The optimal molar ratio may need to be determined empirically for each specific protein.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.[4]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein/Antibody:

Click Chemistry Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent conjugation of the azide-labeled protein/antibody to an alkyne-containing molecule.

Materials:

-

Azide-labeled protein/antibody

-

Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Degassed, amine-free buffer (e.g., PBS)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-containing molecule, CuSO4, and sodium ascorbate in a suitable solvent (e.g., DMSO or water). The sodium ascorbate solution should be prepared fresh.[11]

-

-

Click Reaction:

-

In a reaction tube, combine the azide-labeled protein/antibody with a 2- to 10-fold molar excess of the alkyne-containing molecule.

-

Add the copper-chelating ligand to the mixture.

-

Add the CuSO4 solution to a final concentration of 100-200 µM.[8]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[8]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate using an appropriate method (e.g., desalting column, dialysis) to remove the copper catalyst and excess reagents.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Caption: Workflow for labeling an antibody with this compound.

Caption: A proteomics workflow for identifying ligandable hotspots.

Signaling Pathway Context: Targeted Drug Delivery

While this compound does not directly participate in a signaling pathway, it is a critical tool for creating therapeutic agents that modulate these pathways. For instance, in the development of an Antibody-Drug Conjugate (ADC) targeting a cancer cell surface receptor like EGFR, this linker plays a crucial role.

Caption: ADC mechanism of action facilitated by the linker.

References

- 1. chemimpex.com [chemimpex.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 944251-24-5 | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. This compound | 944251-24-5 [chemicalbook.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. furthlab.xyz [furthlab.xyz]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG4-NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-NHS ester is a heterobifunctional crosslinking reagent integral to modern bioconjugation, drug delivery, and molecular biology.[1] Its unique architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking molecules with precision and control.[2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications.

Core Chemical Structure and Properties

This compound is designed with three key functional components:

-

NHS Ester: A highly reactive group that specifically targets primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4][5]

-

Azide Group (N3): A bioorthogonal handle that does not react with native biological functional groups. It enables highly specific ligation with molecules containing alkyne or cyclooctyne groups via "click chemistry," or with phosphines through Staudinger ligation.[3][4]

-

PEG4 Spacer: A short, hydrophilic tetra-polyethylene glycol chain that enhances the reagent's solubility in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]

The logical relationship between these components allows for a versatile, two-step conjugation strategy.

Caption: Logical workflow of this compound's dual functionality.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.

| Property | Value | Citation(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | [6] |

| CAS Number | 944251-24-5 | [1][2][4][7][8] |

| Molecular Formula | C₁₅H₂₄N₄O₈ | [1][2][7][9] |

| Molecular Weight | 388.37 g/mol (or ~388.4) | [1][2][6][8][9] |

| Appearance | Colorless or light yellowish viscous liquid or solid | [1][8][10] |

| Purity | Typically >90% - 98% (by HPLC) | [1][2][7][8][9] |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, Acetonitrile | [2][3][4][11] |

| Storage Conditions | Store at -20°C, desiccated. Equilibrate to room temp before opening. | [1][2][8][9][12] |

Experimental Protocols

Successful use of this compound requires careful attention to reaction conditions, particularly buffer composition and pH, to maximize efficiency and minimize hydrolysis of the NHS ester.

Protocol 1: Labeling a Protein with this compound

This protocol outlines the covalent attachment of the azido-PEG linker to primary amines (e.g., lysine residues) on a target protein.[13]

A. Materials Required:

-

Target protein (1-10 mg/mL)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12]

-

Anhydrous organic solvent (DMSO or DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[12][14]

-

Purification tools (e.g., desalting column for size-exclusion chromatography or dialysis cassette)[12][14]

B. Experimental Workflow:

Caption: Workflow for protein labeling with this compound.

C. Detailed Steps:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[12][13]

-

Prepare Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.[12][15]

-

Reaction: Add a calculated volume of the reagent stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester over the protein is a common starting point.[15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12][13]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[13][14]

-

Purification: Remove excess, unreacted reagent and byproducts using a desalting column (size-exclusion chromatography) or through dialysis.[14]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-labeled protein (from Protocol 1) with a molecule containing a terminal alkyne.

A. Materials Required:

-

Azide-labeled protein

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[16]

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[16]

-

Reducing Agent: Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[16]

-

PBS or other suitable buffer

B. Reaction Schematic:

Caption: Key components of the CuAAC "click" chemistry reaction.

C. Detailed Steps:

-

Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in a suitable buffer like PBS.[16]

-

Add Ligand and Copper: Add the THPTA ligand solution, followed by the CuSO₄ solution. A common final concentration is ~500 µM for THPTA and ~100 µM for CuSO₄. Mix gently.[13] THPTA is a water-soluble ligand that stabilizes the catalytic Cu(I) ion and improves reaction efficiency in biological samples.[16]

-

Initiate Reaction: Add freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5 mM).[17] The ascorbate reduces Cu(II) to the active Cu(I) catalyst.[16]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[16][17]

-

Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography or dialysis.

Characterization of Conjugates

The success of the conjugation can be confirmed using several analytical techniques:

-

UV-Vis Spectroscopy: If the attached molecule has a unique absorbance profile (like a dye), the degree of labeling can be calculated by measuring absorbance at two wavelengths (e.g., 280 nm for the protein and the λₘₐₓ for the attached molecule).[18]

-

Mass Spectrometry (MS): Provides a direct measurement of the mass increase in the protein, confirming the number of linkers attached.

-

SDS-PAGE: Can show a shift in the molecular weight of the protein after conjugation.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a versatile tool in numerous advanced applications:

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody, while the azide group provides a handle for conjugating a cytotoxic drug via click chemistry.[19]

-

PROTAC Development: Used as a PEG-based linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, creating molecules that induce targeted protein degradation.[20]

-

Surface Functionalization: Immobilizing proteins or other biomolecules onto amine-functionalized surfaces for applications in biosensors and immunoassays.[4]

-

Fluorescent Labeling and Imaging: Attaching fluorescent probes or imaging agents to proteins or cells for visualization and tracking studies.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 944251-24-5 | BroadPharm [broadpharm.com]

- 3. This compound | 944251-24-5 [chemicalbook.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]

- 6. This compound | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. This compound from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 11. This compound CAS#: 944251-24-5 [m.chemicalbook.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. purepeg.com [purepeg.com]

- 20. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Azido-PEG4-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental applications, and technical data related to Azido-PEG4-NHS ester, a versatile heterobifunctional crosslinker. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of molecules for applications ranging from targeted drug delivery and proteomics to advanced cellular imaging.

Core Principles: A Trifunctional Approach to Bioconjugation

This compound is comprised of three key functional components, each with a distinct role in the bioconjugation process: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., the side chain of lysine residues or the N-terminus). The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[2][3]

-

Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is a short, hydrophilic chain of four ethylene glycol units.[4] This component imparts several beneficial properties to the bioconjugate. Its hydrophilicity increases the overall water solubility of the molecule, which is particularly advantageous when working with hydrophobic payloads, preventing aggregation and improving handling.[4][5] The flexible nature and defined length (approximately 1.4 nm) of the PEG4 spacer provide spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein.[4] Furthermore, the PEG spacer can create a protective hydration layer around the bioconjugate, which may reduce immunogenicity and enhance stability in biological fluids.[4][6]

-

Azide Group: The terminal azide (N₃) group is a bioorthogonal handle that allows for a second, highly specific conjugation reaction known as "click chemistry".[7] This functionality is chemically inert to the vast majority of functional groups found in biological systems, ensuring that the subsequent reaction is highly selective.[8] The azide group can react with an alkyne-functionalized molecule through two primary pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage in the presence of a copper(I) catalyst.[9][10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, which is advantageous for in vivo applications where copper toxicity is a concern.[11][12][13]

-

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation strategy.

Step 1: Amine Acylation

The first step involves the reaction of the NHS ester with a primary amine on the target biomolecule.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Multifaceted Role of the PEG4 Linker in Azido-PEG4-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the Azido-PEG4-NHS ester has emerged as a versatile and powerful tool. This heterobifunctional crosslinker provides a bridge between molecules, enabling the creation of complex and highly functionalized biomolecular conjugates. This technical guide delves into the core functionalities of this compound, with a particular focus on the pivotal role of its polyethylene glycol (PEG) component. Through a detailed examination of its properties, reaction kinetics, and experimental applications, this document aims to equip researchers with the knowledge to effectively utilize this reagent in their scientific endeavors.

Core Components and Their Functions

The this compound is comprised of three key functional moieties, each with a distinct role in the bioconjugation process:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the workhorse for attaching the linker to a biomolecule of interest. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond.[1][2] This reaction is highly efficient and proceeds under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules.[3]

-

Azide Group (N₃): The terminal azide group serves as a bioorthogonal handle for "click chemistry."[4][5] This functionality allows for a highly specific and efficient secondary conjugation reaction with molecules containing a terminal alkyne, a strained cyclooctyne (e.g., DBCO or BCN), or a phosphine group (via Staudinger ligation).[4][6] The bioorthogonal nature of this reaction means it can be performed in complex biological mixtures without interfering with native biochemical processes.[]

-

Polyethylene Glycol (PEG4) Linker: The PEG4 spacer is a short chain of four repeating ethylene glycol units. This hydrophilic linker is not merely a spacer but plays a crucial role in the overall properties and performance of the resulting conjugate.

The Pivotal Role of the PEG4 Linker

The inclusion of the PEG4 linker in the this compound architecture imparts several advantageous properties to the molecule and the final bioconjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the crosslinker and, more importantly, can improve the solubility of hydrophobic molecules it is conjugated to.[5][8][9] This is particularly beneficial when working with proteins or small molecule drugs that have poor solubility in aqueous buffers.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG4 linker provides spatial separation between the conjugated molecules.[8] This can minimize steric hindrance, allowing for more efficient interaction of the biomolecule with its target and preserving its biological activity.

-

Improved Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. The PEG linker can shield the conjugated molecule from recognition by the immune system, potentially leading to a longer circulation half-life in vivo.[10]

-

Controlled Hydrophilicity: The defined length of the PEG4 linker allows for precise control over the hydrophilicity of the resulting conjugate. This is a critical parameter in drug development, as it can influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 388.37 g/mol | [6][11][12][13] |

| Chemical Formula | C₁₅H₂₄N₄O₈ | [6][11][12][13] |

| Appearance | Colorless to light yellowish viscous liquid/oil | [6][12] |

| Purity | ≥ 95% (HPLC) | [6][12] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and Acetonitrile. | [6][9] |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. | [6][12][14] |

Stability of the NHS Ester Moiety

The stability of the NHS ester is a critical factor for successful conjugation, as it is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [2] |

| 8.6 | 4 | 10 minutes | [2] |

Note: It is recommended to use freshly prepared solutions of this compound and to perform conjugation reactions at a slightly alkaline pH (7.2-8.5) to balance the rate of aminolysis and hydrolysis.[2][10]

Reaction Kinetics of NHS Ester with Primary Amines

| Factor | Effect on Reaction Rate | Rationale | Reference(s) |

| pH | Increases with increasing pH (optimal range 7.2-8.5) | The unprotonated primary amine is the nucleophilic species. Higher pH increases the concentration of the unprotonated amine. However, pH > 8.5 significantly increases the rate of NHS ester hydrolysis. | [2][10] |

| Temperature | Increases with increasing temperature | Standard chemical kinetics; however, higher temperatures can also increase the rate of hydrolysis and potentially denature proteins. | [11] |

| Concentration of Amine | Increases with higher amine concentration | As a second-order reaction, the rate is directly proportional to the concentration of both reactants. | |

| Steric Hindrance | Decreases with increased steric hindrance around the amine | Bulky groups near the primary amine can impede the approach of the NHS ester, slowing the reaction. |

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes a general procedure for the covalent attachment of the azide functionality to a protein via its primary amines.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10- to 20-fold molar excess over the protein).

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein precipitation.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional): The reaction can be stopped by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove the unreacted this compound and other small molecules by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization and Storage:

-

Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA assay).

-

The degree of labeling (DOL), which is the number of azide groups per protein molecule, can be determined using mass spectrometry or by a subsequent reaction with an alkyne-bearing fluorescent dye followed by spectrophotometric analysis.

-

Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized molecule (e.g., a fluorescent probe, biotin, or a drug molecule).

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine - TCEP)

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO or water).

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

-

Prepare a 100 mM stock solution of THPTA in water or DMSO.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

The azide-labeled protein solution (final concentration typically 1-5 mg/mL).

-

The alkyne-containing molecule to the desired final molar excess (typically 10- to 50-fold molar excess over the protein).

-

The THPTA stock solution (to a final concentration of approximately 2 mM).

-

The CuSO₄ stock solution (to a final concentration of approximately 1 mM).

-

Mix gently by pipetting.

-

-

Initiation of Click Reaction: Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.[4] Mix gently.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting bioconjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove unreacted reagents, copper catalyst, and byproducts.

-

Characterization: Characterize the final bioconjugate using appropriate analytical techniques such as SDS-PAGE to confirm the increase in molecular weight, mass spectrometry to verify the conjugation, and functional assays to assess the biological activity of the protein and the conjugated molecule.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Workflow for bioconjugation using this compound.

Caption: Chemical reactions in the two-step bioconjugation process.

Conclusion

The this compound is a highly valuable reagent for researchers in the fields of chemistry, biology, and drug development. Its trifunctional design, combining an amine-reactive NHS ester, a bioorthogonal azide handle, and a hydrophilic PEG4 linker, offers a robust and versatile platform for the creation of well-defined and functional bioconjugates. The PEG4 linker, in particular, plays a critical role in enhancing the solubility, biocompatibility, and overall performance of the resulting conjugates. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively harness the power of this compound for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. benchchem.com [benchchem.com]

The Azide Group: A Lynchpin of Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a powerhouse in the field of bioconjugation, enabling the precise and efficient labeling, tracking, and modification of biomolecules in complex biological systems. Its unique combination of small size, stability, and bioorthogonal reactivity has revolutionized areas from drug development and proteomics to in vivo imaging. This technical guide provides a comprehensive exploration of the azide group's function in bioconjugation, with a focus on its core reactions, quantitative performance data, and detailed experimental methodologies.

The Core Principles of Azide-Based Bioconjugation

The utility of the azide group (-N₃) in bioconjugation stems from its status as a "bioorthogonal" chemical reporter.[1][2] Bioorthogonal reactions occur within a living system without interfering with or being influenced by native biochemical processes.[1] The azide group is virtually absent in biological systems, making it an ideal handle for introducing functionality that can be selectively targeted.[1][3]

Key Characteristics of the Azide Group:

-

Small Size: Its minimal steric footprint allows it to be incorporated into biomolecules, such as sugars, amino acids, or nucleic acids, often without perturbing their natural function or metabolic pathways.[2][4]

-

Metabolic Stability: The azide group is stable in physiological conditions, including a wide pH range (pH 4-12 for CuAAC), and is not readily metabolized by cells, ensuring its availability for subsequent conjugation reactions.[3][4][5]

-

Selective Reactivity: Azides exhibit highly selective reactivity with specific partners, primarily phosphines and alkynes, allowing for precise chemical modifications in complex biological mixtures.[3][6] This selectivity minimizes off-target reactions and ensures that the desired biomolecule is specifically labeled.

Key Bioconjugation Reactions Involving Azides

Three primary reactions have become the workhorses of azide-based bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine bearing an electrophilic trap.[3][8] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product.[] A significant advancement is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine reagent in the final product, resulting in a native amide bond.[7][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," CuAAC is a highly efficient and versatile reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[4][10] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of cycloaddition.[11] CuAAC is known for its high yields, broad functional group tolerance, and the ability to be performed in aqueous buffers.[12][13] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[14][15] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures.[2] SPAAC has become a valuable tool for live-cell imaging and in vivo applications.[14][16]

Quantitative Data Presentation

The choice of bioconjugation strategy often depends on the desired reaction kinetics and efficiency. The following tables summarize key quantitative data for the different azide-based reactions.

Table 1: Comparison of Second-Order Rate Constants for Azide Bioconjugation Reactions

| Reaction Type | Specific Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Staudinger Ligation | Traceless Staudinger Ligation | ~7.7 x 10⁻³ | Generally slower kinetics; phosphine reagent can be prone to air oxidation.[17] |

| CuAAC | Terminal Alkyne | 10 to 10⁴ | Very fast reaction rates; requires a copper catalyst which can be cytotoxic.[17] |

| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.06 | Catalyst-free; commonly used strained alkyne.[17] |

| SPAAC | DBCO (Dibenzocyclooctyne) | 0.24 - 0.31 | Catalyst-free; faster than BCN.[18] |

| SPAAC | DIFO (Difluorinated Cyclooctyne) | Significantly faster than non-fluorinated cyclooctynes | Enhanced reactivity due to fluorine substitution.[17] |

Table 2: Stability of the Azide Group under Various Conditions

| Condition | Stability | Notes |

| pH Range | Stable over a broad range (pH 4-12 for CuAAC) | Avoid strong acidic conditions which can form toxic and explosive hydrazoic acid (HN₃).[5] |

| Reducing Agents | ||

| Dithiothreitol (DTT) | Can reduce azides to amines, especially at neutral or elevated pH.[6] | A sequential approach of reduction followed by removal of the reducing agent is recommended.[6] |

| Tris(2-carboxyethyl)phosphine (TCEP) | Can reduce azides to amines.[6] | Can be quenched in situ with water-soluble PEG-azides before adding a maleimide-containing conjugation partner.[18] |

| Oxidizing Agents | Can react with certain oxidizing species. | Compatibility should be evaluated on a case-by-case basis.[5] |

| Thermal Stability | Generally stable, but depends on the C/N ratio. | Aliphatic azides are more stable than aromatic or carbonyl azides.[19] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving azide-based bioconjugation.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a non-chelating buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Azide-functionalized fluorescent dye.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

-

Degassed buffers.

-

Size-exclusion chromatography (SEC) column for purification.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized dye in a suitable solvent (e.g., DMSO).

-

Freshly prepare the sodium ascorbate solution on the day of the experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).

-

Add the azide-functionalized dye to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is commonly used.

-

Add the premixed catalyst solution to the protein-dye mixture.

-

Add the aminoguanidine solution to a final concentration of 5 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for overnight incubation.

-

-

Purification:

-

Purify the labeled protein from excess dye and catalyst components using an SEC column equilibrated with a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

-

Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescence Detection

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a DBCO-dye conjugate for live-cell imaging.[14]

Materials:

-

Cell line of interest (e.g., HeLa cells).

-

Complete cell culture medium.

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

-

DBCO-fluorophore conjugate.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.

-

-

SPAAC Reaction:

-

Prepare a 10-50 µM solution of the DBCO-fluorophore in cell culture medium or PBS.

-

Incubate the live cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove the unreacted probe.

-

Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Conclusion

The azide group has proven to be an indispensable tool in the bioconjugation toolbox. Its unique properties of small size, stability, and bioorthogonal reactivity have enabled a wide range of applications that were previously unimaginable. By understanding the principles of the key azide-based ligation chemistries—Staudinger ligation, CuAAC, and SPAAC—and by leveraging the quantitative data and detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of the azide group to advance their research and develop novel therapeutics and diagnostics. The continued development of new azide- and alkyne-containing reagents promises to further expand the capabilities of this remarkable functional group in the years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioclone.net [bioclone.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. Click Chemistry [organic-chemistry.org]

- 12. glenresearch.com [glenresearch.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

An In-depth Technical Guide to Click Chemistry with Azido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-NHS ester, a versatile heterobifunctional crosslinker, and its application in click chemistry for bioconjugation. We will delve into its chemical properties, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.

Introduction to this compound and Click Chemistry

This compound is a chemical reagent that facilitates the covalent labeling of biomolecules.[1][2][3] It comprises three key components: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.[4] The NHS ester reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[5] The flexible, hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance.[4] The azide group serves as a handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[3]

The most common click chemistry reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[4] An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore suitable for live-cell applications.[3] This two-step approach of amine labeling followed by a bioorthogonal click reaction makes this compound a powerful tool for a wide range of applications, including protein and antibody labeling, drug conjugation, and nanoparticle functionalization.[4]

Physicochemical and Reactivity Data

For successful bioconjugation, it is crucial to understand the properties and reactivity of this compound. The following tables summarize key quantitative data.

| Property | Value |

| Molecular Weight | 388.37 g/mol |

| Chemical Formula | C₁₅H₂₄N₄O₈ |

| Purity | >95% (HPLC) |

| Appearance | Colorless to slightly yellow oil |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |

| Storage | Store at -20°C, desiccated.[3] |

Table 1: Physicochemical Properties of this compound.

The reactivity of the NHS ester is highly dependent on pH and temperature, primarily due to the competing hydrolysis reaction in aqueous solutions.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 8.3-8.5 | Room Temperature | Optimal for efficient conjugation |

Table 2: Hydrolysis Rates of NHS Esters in Aqueous Buffers.[1][2]

| Parameter | Condition | Typical Value/Range |

| Reaction pH | For NHS ester-amine coupling | 7.2 - 8.5 |

| Reaction Time | For NHS ester-amine coupling at room temperature | 0.5 - 4 hours |

| Molar Excess of Reagent | This compound to protein for antibody labeling | 10 to 20-fold |

| Organic Solvent | Maximum concentration in the reaction mixture | <10% (v/v) |

Table 3: General Reaction Conditions for NHS Ester Coupling.[1][5][]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protocol for Labeling an Antibody with this compound

This protocol describes the introduction of azide groups onto an antibody for subsequent click chemistry conjugation.

Materials:

-

Antibody of interest (in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette suitable for the antibody's molecular weight

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

-

The final concentration of the organic solvent should not exceed 10% (v/v).[5]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-labeled antibody (from Protocol 3.1) to an alkyne-containing molecule.

Materials:

-

Azide-labeled antibody

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Degassed buffer (e.g., PBS)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-labeled antibody to the desired final concentration (e.g., 1 mg/mL) in a degassed buffer.

-

Add the alkyne-containing molecule to a final concentration that is in molar excess to the antibody (e.g., 10-fold molar excess).

-

-

Catalyst Premix Preparation:

-

In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a final CuSO₄ concentration of 1 mM, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.

-

Let the mixture stand for 2-3 minutes.

-

-

Initiation of Reaction:

-

Add the CuSO₄/THPTA premix to the antibody/alkyne mixture.

-

Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification: Purify the antibody conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction mechanisms.

References

A Technical Guide to the Solubility and Stability of Azido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent attachment of molecules to primary amines while introducing a handle for subsequent "click" chemistry reactions. The polyethylene glycol (PEG) spacer is a key component, enhancing the hydrophilicity and biocompatibility of the resulting conjugates.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective application in developing stable and efficient bioconjugates. This guide provides a comprehensive overview of these characteristics, supported by quantitative data and detailed experimental protocols.

Core Concepts: Structure and Functionality

The utility of this compound is derived from its distinct functional moieties:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as the lysine residues and N-termini of proteins, in a process known as acylation.[3][4] This reaction is most efficient in the pH range of 7.2 to 8.5.[5][6]

-

Azide Group (N₃): This functional group is stable under typical bioconjugation conditions and serves as a versatile handle for bioorthogonal "click" chemistry reactions.[7][8] It can readily react with terminal alkynes in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in strain-promoted azide-alkyne cycloadditions (SPAAC) to form a stable triazole linkage.[9][10]

-

Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer arm enhances the aqueous solubility of the reagent and the resulting conjugate.[11][12] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by reducing steric hindrance.[13]

Solubility Profile

The solubility of this compound is a balance between its hydrophilic PEG spacer and the more hydrophobic NHS ester and azide functionalities. While the PEG chain improves water solubility, the reagent's susceptibility to hydrolysis in aqueous environments necessitates careful solvent selection for storage and handling.

Qualitative and Semi-Quantitative Solubility Data

Anhydrous organic solvents are the preferred choice for preparing stock solutions of this compound. The following table summarizes its solubility in various common laboratory solvents.

| Solvent | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[14][15] | Recommended as a primary solvent for creating stock solutions.[16] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[14] | A common solvent for NHS esters; amine-free DMF is recommended.[6] |

| Dichloromethane (DCM) | Organic | Soluble[14] | A suitable organic solvent. |

| Tetrahydrofuran (THF) | Organic | Soluble[14] | A suitable organic solvent. |

| Chloroform | Organic | Soluble[14] | A suitable organic solvent. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble[15][17] | A suitable organic solvent. |

| Aqueous Buffers | Aqueous | Not Recommended for Storage | The NHS ester is prone to rapid hydrolysis, especially at neutral to high pH.[3] |

It is common practice to prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use for bioconjugation reactions.[18]

Stability and Handling

Proper storage and handling of this compound are critical to maintaining its reactivity. The NHS ester moiety is particularly sensitive to moisture and pH.

Storage Recommendations

For long-term storage, this compound should be kept at -20°C and protected from moisture by storing it with a desiccant.[14][15] When stored in a suitable anhydrous solvent at -80°C, it can be stable for up to six months, and at -20°C, for one month.

NHS Ester Hydrolysis

The primary factor limiting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester group, which yields an unreactive carboxylic acid. This competing reaction is highly dependent on pH and temperature.

The following table summarizes the hydrolysis half-life of a typical NHS ester at various pH values and temperatures.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[3][19] |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4 | 10 minutes[3][19] |

| 9.0 | Room Temperature | 125 minutes |

This data underscores the importance of performing NHS ester reactions promptly after preparing aqueous solutions and maintaining the pH within the optimal range of 7.2-8.5 to favor the amidation reaction over hydrolysis.[5]

Azide Group Stability

The azide functional group is generally stable under the conditions required for NHS ester-amine coupling.[7] However, it is susceptible to reduction to an amine in the presence of certain reducing agents, such as dithiothreitol (DTT).[20] Therefore, if the experimental workflow involves the reduction of disulfide bonds, it is advisable to perform this step and remove the reducing agent prior to introducing the azide-containing reagent.[20]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a stock solution for immediate use in a bioconjugation reaction.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Argon or nitrogen gas (optional)

Procedure:

-

Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[16]

-

Solvent Addition: Under a dry, inert atmosphere if possible, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution until the reagent is completely dissolved.

-

Immediate Use: Proceed with the bioconjugation reaction without delay. Do not store the stock solution in an aqueous buffer.[16]

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Freshly prepared stock solution of this compound (e.g., 10 mM in DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[18]

-

Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[18]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[16]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[5]

-

Purification: Remove the excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.

Visualizations

Chemical Reaction Pathway

References

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic azide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. broadpharm.com [broadpharm.com]

- 17. This compound | 944251-24-5 [chemicalbook.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Heterobifunctional Crosslinkers: Core Features and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools essential in modern biotechnology and drug development.[1] They enable the precise, covalent linkage of two different biomolecules, such as proteins, nucleic acids, or drugs.[2][3] Unlike homobifunctional reagents that have identical reactive groups, heterobifunctional crosslinkers possess two distinct reactive moieties.[1][4] This fundamental difference allows for controlled, sequential conjugation strategies, which significantly minimizes undesirable side reactions like self-conjugation and polymerization.[1][4][5] This precision is critical for applications requiring high molecular fidelity, such as the construction of antibody-drug conjugates (ADCs), the development of biosensors, and probing protein-protein interactions.[2][3]

Core Features of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from three key features: their distinct reactive groups, the nature of their spacer arm, and their solubility characteristics.

Reactive Groups: Specificity in Conjugation

The power of these linkers lies in their ability to target different functional groups on biomolecules.[1] The most commonly targeted groups on proteins are primary amines (-NH₂) found on lysine residues and the N-terminus, and sulfhydryls (-SH) from cysteine residues.[1][4]

-

Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are highly popular for targeting primary amines. They react in physiologic to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds.[6][7]

-

Sulfhydryl-Reactive Groups: Maleimide groups are widely used for their high specificity towards sulfhydryl groups, reacting at a pH range of 6.5-7.5 to form stable thioether bonds.[6][8] Other sulfhydryl-reactive groups include pyridyldithiols and iodoacetamides.

-

Photoreactive Groups: Reagents containing photoreactive groups like aryl azides or diazirines offer temporal control.[4][9] They remain inert until activated by UV light, allowing for the capture of transient or weak interactions.[5][9]

-

Other Reactive Groups: A variety of other specificities exist, including carbonyl-reactive groups (hydrazides, aminooxy) for targeting aldehydes and ketones, and carboxyl-reactive groups.[2][4]

The Spacer Arm: More Than Just a Bridge

The spacer arm connects the two reactive ends and its properties are critical to the function of the final conjugate.[1][4]

-

Length and Flexibility: Spacer arm length, typically measured in angstroms (Å), dictates the distance between the two conjugated molecules.[2] Longer or more flexible spacer arms, such as those incorporating polyethylene glycol (PEG) chains, can overcome steric hindrance between large molecules.[10][11]

-

Cleavability: Linkers can be designed to be either stable (non-cleavable) or cleavable under specific physiological conditions.[12]

-

Non-Cleavable Linkers: These form a permanent bridge and are valued for their stability, particularly in applications like ADCs where the payload should only be released after the complete degradation of the antibody within the target cell.[13][14] The SMCC linker is a prime example used in the FDA-approved ADC, Kadcyla®.[13]

-

Cleavable Linkers: These contain labile bonds that can be broken by specific triggers, such as the low pH of endosomes (acid-cleavable linkers) or the high glutathione concentration inside cells (disulfide-cleavable linkers).[12] This allows for controlled release of a payload at the target site.[2]

-

-

Solubility: The chemical composition of the spacer arm influences the solubility of the crosslinker and the final bioconjugate. Hydrophilic spacers, such as PEG, can enhance the water solubility of the resulting molecule.[10]

Solubility and Cell Permeability

The overall solubility of a crosslinker is a key practical consideration.

-

Standard NHS Esters: Many standard NHS-ester crosslinkers are hydrophobic and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[7][15]

-

Sulfo-NHS Esters: To improve water solubility, a sulfonate group (–SO₃) can be added to the NHS ring, creating a Sulfo-NHS ester.[7] This modification makes the crosslinker directly soluble in aqueous buffers, which is ideal for sensitive biological systems where organic solvents could cause denaturation.[16][] Furthermore, the negative charge of the sulfonate group prevents these linkers from crossing cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[16]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of a crosslinker is dictated by the specific requirements of the application. The following table summarizes key quantitative data for several widely used heterobifunctional crosslinkers.

| Crosslinker Acronym | Full Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward | Cleavable? | Water Soluble? |

| SMCC | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3[18] | Primary Amine + Sulfhydryl | No | No |

| Sulfo-SMCC | Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 11.6 | Primary Amine + Sulfhydryl | No | Yes[19] |

| GMBS | N-γ-Maleimidobutyryloxysuccinimide ester | 280.23[20] | 6.8[20] | Primary Amine + Sulfhydryl | No | No |

| EMCS | N-(ε-Maleimidocaproyloxy) succinimide ester | 308.29[20] | 9.4[20][21] | Primary Amine + Sulfhydryl | No | No |

| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | 312.36 | 6.8 | Primary Amine + Sulfhydryl | Yes (DTT) | No |

| LC-SPDP | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | 425.53 | 15.7[21] | Primary Amine + Sulfhydryl | Yes (DTT) | No |

| SIAB | N-Succinimidyl(4-iodoacetyl)aminobenzoate | 402.14[20] | 10.6[20] | Primary Amine + Sulfhydryl | No | No |

| NHS-ASA | N-Hydroxysuccinimidyl-4-azidosalicylic acid | 276.21[20] | 8.0[20] | Primary Amines + Photoreactive | No | No |

Mandatory Visualizations

Experimental Protocols

Successful conjugation requires careful optimization of reaction conditions. Below are detailed methodologies for a common two-step conjugation using an amine-to-sulfhydryl reactive crosslinker like SMCC.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2). This two-step process minimizes unwanted homodimer formation.[1][6]

Materials:

-

Amine-containing protein (Protein 1)

-

Sulfhydryl-containing protein (Protein 2)

-

SMCC Crosslinker (or Sulfo-SMCC for a water-soluble option)[18][19]

-

Anhydrous DMSO or DMF (for non-Sulfo SMCC)[18]

-

Activation Buffer: Amine-free buffer, e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5.[18]

-

Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 1-5 mM EDTA, pH 6.5-7.5.[6][19]

-

Desalting columns (e.g., spin columns)

-

(Optional) Reducing agent like TCEP for Protein 2 if sulfhydryls are not free.[22]

-

(Optional) Quenching solution: Cysteine or 2-mercaptoethanol.[6]

Methodology:

Step 1: Activation of Amine-Containing Protein (Protein 1)

-

Prepare Protein 1: Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column.[23]

-

Prepare Crosslinker: Immediately before use, prepare a stock solution of SMCC (e.g., 10-50 mM) in anhydrous DMSO or DMF.[6][18] If using water-soluble Sulfo-SMCC, it can be dissolved directly in water or buffer.[19]

-

Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein 1 solution.[24][25] The final concentration of organic solvent should ideally be below 10%.[23]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[6][8]

-

Purification: Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the linker from reacting with the sulfhydryl groups on Protein 2 in the next step.[6][23] The resulting product is the maleimide-activated Protein 1.

Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein 2)

-

Prepare Protein 2: Ensure Protein 2 has free sulfhydryl groups. If its cysteines are in disulfide bonds, they may need to be reduced. Treat with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[22]

-

Reaction: Immediately combine the purified, maleimide-activated Protein 1 with Protein 2 in the Conjugation Buffer. The optimal molar ratio (e.g., 1:1 to 1.5:1 of activated protein to thiol protein) should be determined empirically.[23]

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][19]

-

Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to react with any remaining maleimide groups.[8]

-

Final Purification: Purify the final conjugate to remove unreacted proteins and quenching reagents using an appropriate method, such as size-exclusion chromatography (SEC).

Protocol 2: Thiol (Sulfhydryl) Modification of Proteins

If a protein lacks free sulfhydryl groups, they can be introduced using reagents like Traut's Reagent (2-iminothiolane) or SATA, which modify primary amines.

Materials:

-

Protein to be modified

-

SATA (N-succinimidyl S-acetylthioacetate)

-

Hydroxylamine-HCl

-

Modification and Deacetylation Buffers (e.g., PBS)

Methodology:

-

SATA Reaction: React the protein with SATA in a suitable buffer (pH 7-8) for 30 minutes at room temperature. SATA modifies primary amines, adding a protected sulfhydryl group.

-

Purification: Remove excess SATA using a desalting column.

-

Deacetylation: Add Hydroxylamine-HCl to the modified protein solution to remove the acetyl protecting group, exposing the free sulfhydryl. Incubate for 2 hours at room temperature.

-

Final Purification: Desalt the thiolated protein into a stable buffer (pH 6.5-7.5) to remove excess hydroxylamine. The protein is now ready for conjugation with a maleimide-activated molecule as described in Protocol 1, Step 2.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]

- 11. cyanagen.com [cyanagen.com]

- 12. benchchem.com [benchchem.com]

- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 15. covachem.com [covachem.com]

- 16. chempep.com [chempep.com]

- 18. proteochem.com [proteochem.com]

- 19. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 20. Heterobifunctional Cross-Linkers [gbiosciences.com]

- 21. covachem.com [covachem.com]

- 22. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Understanding bioconjugation techniques

An In-depth Technical Guide to Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate.[1][2] This powerful technique creates novel molecular entities that combine the distinct properties of their components, enabling advancements across a wide spectrum of scientific disciplines, including drug development, diagnostics, and materials science.[1] The primary goal is to create a new "bioconjugate" that merges the unique properties of its individual parts.[3] Applications are diverse, ranging from creating more effective and less toxic antibody-drug conjugates (ADCs) for cancer therapy to developing sensitive diagnostic probes and novel biomaterials.[1][3] By linking drugs to entities like proteins or antibodies, bioconjugation allows for precise, targeted delivery of therapeutic agents to desired sites, which can enhance drug efficacy and reduce off-target effects.[4][5]

Core Principles of Bioconjugation

At its heart, bioconjugation involves a chemical reaction between specific functional groups on the participating molecules. The success of any bioconjugation strategy depends on the careful selection of these reactive partners to ensure a stable and functional final product. A typical bioconjugate consists of three main components: the biomolecule, a payload (e.g., a drug, a fluorescent dye), and a linker that connects them.[1] The biomolecule provides specificity, the payload confers the desired function, and the linker plays a crucial role in connecting the two.[1]

Common Bioconjugation Chemistries

The foundation of bioconjugation lies in robust and selective chemical reactions that can proceed efficiently under mild, aqueous conditions compatible with delicate biomolecules.[3] These reactions target specific functional groups that are either naturally present on biomolecules or have been introduced through genetic or enzymatic engineering.[3]

Traditional Non-site-specific Methods

These methods target abundant functional groups, which can lead to heterogeneous products with varying degrees of labeling and conjugation sites.[3] While less precise, they are widely used due to their simplicity and robustness.[3]

-

Amine Bioconjugation (e.g., NHS Esters): This is one of the most common bioconjugation reactions. It targets primary amines found in the side chains of lysine residues and the N-terminus of proteins.[3] N-hydroxysuccinimide (NHS) esters react with these amines to form stable amide bonds.[3][6]

-

Thiol-Maleimide Bioconjugation: This method targets the sulfhydryl group (-SH) of cysteine residues.[7] Since free cysteines are relatively rare on protein surfaces, this method can often be used for more site-specific conjugation.[6][7] The reaction involves a Michael addition between the thiol and a maleimide to form a stable thioether bond.[7]

-